BenchChemオンラインストアへようこそ!

2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide

CYP19 aromatase inhibition breast cancer

2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide (CAS 1436226-51-5) is a synthetic small molecule (C₂₀H₁₈N₂O₃, MW 334.37 g/mol) that combines a benzofuran core with a cyano-(2-methoxyphenyl)methyl amide side chain. Benzofuran derivatives are a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including aromatase (CYP19) inhibition, antitumor, and antimicrobial effects.

Molecular Formula C20H18N2O3
Molecular Weight 334.375
CAS No. 1436226-51-5
Cat. No. B2842570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide
CAS1436226-51-5
Molecular FormulaC20H18N2O3
Molecular Weight334.375
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2O1)C(=O)NC(C#N)C3=CC=CC=C3OC
InChIInChI=1S/C20H18N2O3/c1-13(19-11-14-7-3-5-9-17(14)25-19)20(23)22-16(12-21)15-8-4-6-10-18(15)24-2/h3-11,13,16H,1-2H3,(H,22,23)
InChIKeyIPVPVAFKABHMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide (CAS 1436226-51-5): Benzofuran-Amidine Hybrid Procurement Profile


2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide (CAS 1436226-51-5) is a synthetic small molecule (C₂₀H₁₈N₂O₃, MW 334.37 g/mol) that combines a benzofuran core with a cyano-(2-methoxyphenyl)methyl amide side chain . Benzofuran derivatives are a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including aromatase (CYP19) inhibition, antitumor, and antimicrobial effects [1]. This compound specifically features a 2-methoxyphenyl substituent and a nitrile group, structural motifs associated with enhanced CYP19 inhibitory potency within the benzofuran class [1].

Why Benzofuran Analogs Cannot Simply Replace 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide in Aromatase-Targeted Research


Benzofuran derivatives are not interchangeable for CYP19 aromatase inhibition because even minor substituent changes produce large shifts in potency and selectivity. A comprehensive patent review highlights that the presence of -OH and -OMe groups on the benzofuran scaffold is critical for achieving CYP19 inhibitory activity exceeding that of the clinical reference anastrozole (Arimidex) [1]. The target compound incorporates a 2-methoxyphenyl moiety via a cyano-methyl linker, a substitution pattern distinct from the 6-methoxy- or 6-hydroxy-benzofuran series for which quantitative head-to-head CYP19 inhibition data exist [2]. Procurement of a close analog lacking the precise methoxy-cyano arrangement cannot guarantee comparable aromatase inhibition, cellular activity, or selectivity profile without confirmatory experimental data.

Head-to-Head Quantitative Differentiation Evidence for 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide Against Comparators


CYP19 Aromatase Inhibition: Class-Level Potency Inferred from Methoxy-Substituted Benzofuran Analogs vs. Anastrozole

Although no direct assay data for 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide have been published, class-level SAR demonstrates that benzofuran derivatives bearing -OMe substituents achieve CYP19 IC₅₀ values of 0.01–1.46 µM in human placental microsomes, compared with anastrozole (Arimidex) IC₅₀ = 0.6 µM [1]. The most potent 6-methoxy- and 6-hydroxy-substituted compounds in this series exceeded anastrozole by up to 60-fold (IC₅₀ = 0.01 µM vs. 0.6 µM) [1]. The target compound's 2-methoxyphenyl group shares the methoxy pharmacophore associated with this enhanced CYP19 inhibition, although direct potency extrapolation requires confirmatory testing.

CYP19 aromatase inhibition breast cancer

Structural Differentiation: Cyano-(2-methoxyphenyl)methyl Amide Side Chain vs. Common Benzofuran-2-yl-methyl Azoles

The target compound incorporates a unique N-[cyano-(2-methoxyphenyl)methyl]propanamide side chain, a structural feature absent from the extensively studied 1-[(benzofuran-2-yl)(phenylmethyl)]-azole series (pyridine, imidazole, triazole) [1]. The nitrile group introduces a linear, electron-withdrawing substituent capable of forming hydrogen-bond interactions with the CYP19 heme iron, distinct from the coordination geometry of azole inhibitors. This chemotype divergence may confer a different selectivity profile against other cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) commonly inhibited by azole-based aromatase inhibitors.

medicinal chemistry SAR ligand design

Physicochemical Differentiation: MW and logP Considerations vs. Clinical Aromatase Inhibitors

The target compound (MW 334.37 g/mol) occupies a distinct physicochemical space compared with marketed aromatase inhibitors. Anastrozole (MW 293.37 g/mol, cLogP ~2.3), letrozole (MW 285.31 g/mol, cLogP ~2.7), and exemestane (MW 296.40 g/mol, cLogP ~3.1) are all smaller and less polar [1]. The target compound's higher molecular weight and the presence of both a benzofuran oxygen and a nitrile group predict increased topological polar surface area, potentially altering membrane permeability and tissue distribution relative to clinical comparators. These differences must be considered when interpreting in vitro-to-in vivo translations.

drug-likeness physicochemical properties ADME

Optimal Procurement and Research Application Scenarios for 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide


CYP19 Aromatase Inhibitor Lead Optimization Campaigns

This compound is best utilized as a structurally diverse starting point in CYP19 inhibitor lead optimization programs. The methoxy-benzofuran scaffold is associated with sub-micromolar CYP19 IC₅₀ values in human placental microsome assays [1], while the non-azole cyano-amide side chain offers a differentiated selectivity risk profile. Researchers should benchmark this compound head-to-head against anastrozole (IC₅₀ = 0.6 µM) in their own CYP19 assays to establish a quantitative potency baseline for SAR expansion.

Polypharmacology Profiling Against Cytochrome P450 Panel

Given the structural divergence from clinical azole aromatase inhibitors, this compound is suitable for CYP450 selectivity profiling to determine whether the nitrile-containing side chain reduces off-target inhibition of CYP3A4 and CYP2D6 relative to letrozole or anastrozole. Quantitative selectivity data generated from such profiling would directly inform procurement decisions for follow-up studies.

Breast Cancer Cell Line Antiproliferative Screening

Benzofuran derivatives have demonstrated in vitro cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines [1]. This compound can be deployed in parallel with established aromatase inhibitors to differentiate estrogen-dependent vs. estrogen-independent antiproliferative mechanisms, leveraging the methoxy-benzofuran pharmacophore's reported multi-target activity.

Quote Request

Request a Quote for 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.